molecular formula C17H22N2O2S B5025940 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B5025940
M. Wt: 318.4 g/mol
InChI Key: HOWXSDHUFUAFAI-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MRS1477 and is a selective P2Y14 receptor agonist.

Mechanism of Action

The P2Y14 receptor is a G protein-coupled receptor that is involved in various physiological processes such as immune response, inflammation, and metabolism. 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide selectively activates the P2Y14 receptor, which leads to the inhibition of inflammatory responses and the promotion of insulin secretion.
Biochemical and Physiological Effects:
The activation of the P2Y14 receptor by this compound has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. It also promotes insulin secretion, which makes it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments are its selectivity towards the P2Y14 receptor, which makes it a useful tool for studying the physiological processes regulated by this receptor. However, its limitations include its complex synthesis method and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are various future directions for the study of 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One direction is to study its pharmacokinetics and pharmacodynamics to better understand its potential applications in various fields. Another direction is to study its effects on other physiological processes regulated by the P2Y14 receptor. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its selective activation of the P2Y14 receptor makes it a potential candidate for the treatment of various diseases such as inflammation, diabetes, and cancer. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics and to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a complex process that involves multiple steps. The first step involves the synthesis of 5-methyl-1,3-thiazole-2-carboxylic acid, which is then converted to its acid chloride derivative. In the second step, 4-isopropylphenol is reacted with the acid chloride derivative to form the intermediate product. The final step involves the reaction of the intermediate product with 2-methylpropan-1-amine to yield this compound.

Scientific Research Applications

2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields. It has been identified as a selective P2Y14 receptor agonist, which makes it a potential candidate for the treatment of various diseases such as inflammation, diabetes, and cancer.

properties

IUPAC Name

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11(2)13-6-8-14(9-7-13)21-17(4,5)15(20)19-16-18-10-12(3)22-16/h6-11H,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWXSDHUFUAFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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